molecular formula C15H19ClN2O3 B7985041 [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester

Cat. No.: B7985041
M. Wt: 310.77 g/mol
InChI Key: RADHCSBXJDPHQT-ZDUSSCGKSA-N
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Description

Properties

IUPAC Name

benzyl N-[(3S)-1-(2-chloroacetyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-9-14(19)18-8-4-7-13(10-18)17-15(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADHCSBXJDPHQT-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-carbamic acid benzyl ester is a complex organic compound with potential therapeutic applications. Its structural features suggest that it may exhibit various biological activities, including antimicrobial, neuroprotective, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound includes:

  • A piperidine ring which is often associated with neuroactive properties.
  • A chloroacetyl group that may enhance reactivity.
  • A carbamic acid moiety linked to a benzyl ester , providing potential for various interactions in biological systems.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar piperidine structures exhibit antimicrobial activity against various pathogens. The presence of the chloroacetyl group may contribute to this activity by enhancing the compound's ability to penetrate microbial cell walls and disrupt cellular functions.

Neuroprotective Effects

The piperidine scaffold is frequently linked to neuroactive properties, potentially influencing neurotransmitter systems. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thus enhancing cholinergic signaling which is crucial in conditions like Alzheimer's disease .

Antitumor Activity

Recent investigations into piperidine derivatives have highlighted their potential as anticancer agents. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines, showing better efficacy than standard chemotherapeutic agents like bleomycin . The mechanism may involve the inhibition of carbonic anhydrases (CAs), which are critical in tumor growth and metastasis .

Table 1: Summary of Biological Activities

ActivityDescriptionReferences
AntimicrobialEffective against various pathogens; mechanism involves cell wall disruption
NeuroprotectiveInhibits AChE and BuChE; enhances cholinergic signaling
AntitumorCytotoxic effects on cancer cell lines; potential CA inhibitors

Case Study: Neuroprotection in Alzheimer's Disease

A study focused on a similar piperidine derivative demonstrated its ability to inhibit both AChE and BuChE effectively. This dual inhibition resulted in improved cognitive function in animal models of Alzheimer's disease, suggesting that this compound may have similar therapeutic potential .

Case Study: Antitumor Efficacy

In vitro studies on piperidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction. The three-dimensional structure of these compounds was hypothesized to enhance binding affinity to tumor-associated proteins, leading to improved therapeutic outcomes compared to conventional treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities:

Compound Name Substituents on Piperidine/Other Modifications Molecular Formula Key Functional Groups Reference
This compound 2-Chloroacetyl at 1-position; benzyl carbamate at 3-position C₁₅H₁₉ClN₂O₃ Chloroacetyl, benzyl ester
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester 2-Aminoacetyl at 1-position; cyclopropyl group C₁₈H₂₄N₃O₃ Aminoacetyl, cyclopropyl, benzyl ester
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid benzyl ester Cyclopropylamino at 3-position; chloroacetyl at 2-position C₁₉H₂₄ClN₂O₄ Chloroacetyl, cyclopropyl, benzyl ester
N-[1-(Azetidin-1-carbonyl)-3-oxo-3-phenyl-propyl]carbamic acid, benzyl ester Azetidine-carbonyl group; phenyl ketone C₂₃H₂₅N₃O₄ Azetidine, ketone, benzyl ester
Benzyl {[1-(chloroacetyl)-3-piperidinyl]methyl}isopropylcarbamate Isopropylcarbamate; methyl-piperidinyl linkage C₁₉H₂₆ClN₂O₄ Chloroacetyl, isopropyl, benzyl ester

Physicochemical Properties

Stability and Reactivity
  • The 2-chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols), a feature exploited in prodrug strategies .
  • Cyclopropyl-containing derivatives (e.g., CAS 54981-19-0) show improved metabolic stability due to steric hindrance, reducing susceptibility to enzymatic hydrolysis .
Spectroscopic Data
  • HRMS (ESI): For the target compound, exact mass calculations (310.78 g/mol) align with experimental data .
  • 1H NMR: Shifts in the piperidine ring protons (δ 3.5–4.5 ppm) vary with substituent electronegativity. For example, chloroacetyl groups deshield adjacent protons more strongly than aminoacetyl groups .
Pharmacological Relevance
  • Dimethylcarbamic esters (e.g., physostigmine analogues) exhibit potent miotic activity, whereas methylphenyl-carbamic esters show weaker effects, highlighting substituent-dependent bioactivity .

Key Research Findings

Electrophilic Reactivity: The 2-chloroacetyl group’s reactivity enables selective conjugation with biomolecules, a feature absent in non-halogenated analogues .

Metabolic Stability : Cyclopropyl and azetidine substituents reduce oxidative metabolism, extending half-life compared to the target compound .

Stereochemical Impact : The (S)-configuration in the target compound enhances binding affinity to chiral targets (e.g., enzymes), whereas racemic mixtures show diminished activity .

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